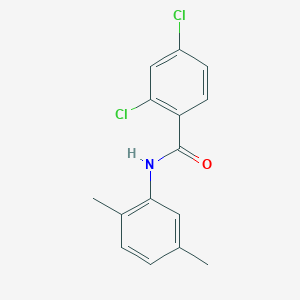
2,4-Dichloro-N-(2,5-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(2,5-dimethylphenyl)benzamide, commonly known as dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and cotton. Dicamba is a member of the benzoic acid family of herbicides and is classified as a selective systemic herbicide. It is a white crystalline solid that is soluble in water and organic solvents.
作用机制
Dicamba works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant and translocated throughout the plant, causing uncontrolled growth and eventual death. Dicamba works by interfering with the plant's ability to produce certain amino acids, which are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba can have both positive and negative effects on plants and animals. In plants, dicamba can cause stunted growth, chlorosis, and necrosis. In animals, dicamba can cause developmental abnormalities and reproductive toxicity. Dicamba has also been shown to be toxic to aquatic organisms and can cause long-term environmental damage.
实验室实验的优点和局限性
Dicamba is a widely used herbicide in agriculture and has been extensively studied for its efficacy and impact on the environment. It is relatively easy to synthesize and can be used in various lab experiments to investigate its properties. However, dicamba can be toxic to non-target plants and animals, and caution should be taken when using it in lab experiments.
未来方向
There are several future directions for research on dicamba. One area of research is the development of new dicamba formulations that are less toxic to non-target plants and animals. Another area of research is the investigation of dicamba's impact on soil health and microbial communities. Additionally, there is a need for more research on the long-term environmental impact of dicamba use in agriculture.
合成方法
Dicamba can be synthesized by reacting 2,5-dimethylphenol with phosgene to form 2,5-dimethylphenyl chloroformate, which is then reacted with 2,4-dichloroaniline to form dicamba. The synthesis process is relatively simple and can be carried out on a large scale.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various research studies to investigate its efficacy in controlling weeds and its impact on non-target plants and animals. Dicamba has also been studied for its potential to cause environmental contamination and its impact on human health.
属性
分子式 |
C15H13Cl2NO |
|---|---|
分子量 |
294.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
SSUDDNVHHYSVDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)

![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)